molecular formula C23H24N2O6S B11343853 Diethyl 5-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11343853
M. Wt: 456.5 g/mol
InChI Key: KKGIJNVIFDDBDJ-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate can yield intermediate compounds that are further processed to form the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-DIETHYL 5-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxazole-containing molecules. Examples are:

Uniqueness

What sets 2,4-DIETHYL 5-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

diethyl 5-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H24N2O6S/c1-6-29-22(27)18-14(5)19(23(28)30-7-2)32-21(18)24-20(26)16-11-17(31-25-16)15-9-8-12(3)13(4)10-15/h8-11H,6-7H2,1-5H3,(H,24,26)

InChI Key

KKGIJNVIFDDBDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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